An In-depth Technical Guide on the Chemical Properties of (3R,4R)-4-aminooxolan-3-ol
An In-depth Technical Guide on the Chemical Properties of (3R,4R)-4-aminooxolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4R)-4-aminooxolan-3-ol, a chiral tetrahydrofuran derivative, presents a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available data. Due to the limited specific experimental data for this exact stereoisomer, this document also incorporates information on general synthetic methodologies, and analytical techniques applicable to the aminotetrahydrofuranol class of compounds. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of (3R,4R)-4-aminooxolan-3-ol and related molecules.
Chemical and Physical Properties
The fundamental chemical and physical properties of (3R,4R)-4-aminooxolan-3-ol are summarized in the tables below. It is important to note that while some data is derived from experimental sources, a portion is based on computational predictions due to the scarcity of published experimental values for this specific compound.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-4-aminooxolan-3-ol | [1][2] |
| Synonyms | (3R,4R)-4-aminotetrahydrofuran-3-ol, cis-4-Aminotetrahydrofuran-3-ol | [1] |
| CAS Number | 153610-11-8 | [2] |
| Molecular Formula | C₄H₉NO₂ | [2] |
| Molecular Weight | 103.12 g/mol | [1] |
| Purity | Typically available at ≥97% | [2] |
Computed Physicochemical Data
The following table presents computed physicochemical properties that are valuable in predicting the compound's behavior in various biological and chemical systems. These values are derived from computational models.
| Property | Computed Value | Source(s) |
| XLogP3 | -1.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 103.063328530 Da | [1] |
| Topological Polar Surface Area | 55.5 Ų | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of (3R,4R)-4-aminooxolan-3-ol is not extensively documented in peer-reviewed journals, the synthesis of substituted aminotetrahydrofurans is a well-established area of organic chemistry. The following represents a plausible and generalized synthetic workflow based on common methodologies for this class of compounds.
General Synthetic Approach: Stereoselective Reductive Amination
A common and effective strategy for the synthesis of aminotetrahydrofuranols involves the stereoselective reductive amination of a corresponding keto-tetrahydrofuran precursor. This approach allows for the introduction of the amino group with control over the stereochemistry.
Illustrative Experimental Protocol (Adapted from General Methodologies)
The following protocol is a generalized representation and would require optimization for the specific synthesis of (3R,4R)-4-aminooxolan-3-ol.
Step 1: Formation of the Imine/Enamine
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Dissolve the starting material, a suitable 4-hydroxy-tetrahydrofuranone, in an appropriate anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
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Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating to facilitate the formation of the corresponding imine or enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Reduction to the Amine
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Once the formation of the imine/enamine is complete, cool the reaction mixture to 0 °C.
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Carefully add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild and selective.[3] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used.[3]
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Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.
Step 3: Work-up and Purification
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to yield the pure (3R,4R)-4-aminooxolan-3-ol.
Analytical Characterization
Comprehensive structural elucidation and purity assessment are critical for any chemical entity intended for research or drug development. The following analytical techniques are standard for the characterization of (3R,4R)-4-aminooxolan-3-ol. While specific spectra for this compound are not publicly available, a commercial supplier indicates the availability of HNMR, HPLC, and Certificate of Analysis (CoA) documents upon request.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR is used to determine the number and connectivity of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the tetrahydrofuran ring and the amino and hydroxyl groups would confirm the core structure.
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¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. The number of distinct carbon signals and their chemical shifts would be characteristic of the (3R,4R)-4-aminooxolan-3-ol structure.
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2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing unambiguous structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₄H₉NO₂.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (3R,4R)-4-aminooxolan-3-ol would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, and the C-O stretch of the ether linkage in the tetrahydrofuran ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A chiral HPLC method would be necessary to determine the enantiomeric and diastereomeric purity of (3R,4R)-4-aminooxolan-3-ol.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or the mechanism of action of (3R,4R)-4-aminooxolan-3-ol.
However, the aminotetrahydrofuranol scaffold is a key structural motif found in a variety of biologically active molecules, including nucleoside analogs and enzyme inhibitors. The stereochemistry of the amino and hydroxyl groups is often critical for biological activity. For instance, the (3R,4R) configuration can mimic the stereochemistry of ribose, suggesting potential applications in the synthesis of nucleoside analogs with antiviral or anticancer properties.[4]
The broader class of iminosugars, which share structural similarities with aminotetrahydrofuranols, are known to be potent inhibitors of glycosidases and glycosyltransferases, with applications in the treatment of diabetes and other metabolic disorders.
Hypothetical Signaling Pathway Involvement
Given the structural similarity of (3R,4R)-4-aminooxolan-3-ol to sugar moieties, it is plausible that it could interact with enzymes involved in carbohydrate metabolism or nucleoside processing. A hypothetical workflow for investigating its biological activity is presented below.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (3R,4R)-4-aminooxolan-3-ol is associated with the following hazards:
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H302: Harmful if swallowed (Acute toxicity, oral)[1]
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H314: Causes severe skin burns and eye damage (Skin corrosion/irritation)[1]
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H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(3R,4R)-4-aminooxolan-3-ol is a chiral building block with potential for applications in medicinal chemistry, particularly in the synthesis of nucleoside analogs and other bioactive molecules. While specific experimental data for this compound is limited, this guide provides a summary of its known properties and outlines general methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its potential biological activities. This document serves as a starting point for researchers interested in leveraging the unique structural features of this aminotetrahydrofuranol derivative in their drug discovery and development efforts.
